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Compound of Interest

Compound Name: Chloromethyl hydrogen carbonate

CAS No.: 143588-02-7

Cat. No.: B11924502

Get Quote

Executive Summary & Strategic Context
In the realm of prodrug design, Chloromethyl Carbonates are the "gold standard" reagents for

generating acyloxyalkyl ester prodrugs (e.g., proxetil, axetil, medoxomil moieties). These

derivatives improve the oral bioavailability of poorly soluble or polar active pharmaceutical

ingredients (APIs) by masking acidic functional groups.

While Chloromethyl Hydrogen Carbonate (the parent acid) is thermodynamically unstable

and prone to spontaneous decarboxylation, its alkyl derivatives—specifically Chloromethyl

Methyl Carbonate (CMC) and Chloromethyl Isopropyl Carbonate (CMIC)—are stable, isolable

reagents.

This guide provides a definitive spectroscopic comparison of these derivatives against their

precursor, Chloromethyl Chloroformate, to aid researchers in:

Quality Control: Rapidly identifying reagent degradation (hydrolysis).
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Synthetic Monitoring: Tracking the conversion of drug-acids to prodrug-esters.

Structural Validation: Distinguishing between closely related carbonate analogs.

Spectroscopic Profiles: The Comparative Data
The following data synthesizes experimental values for the three critical species in this

chemical family. Note the systematic shifts driven by the electronic influence of the distal alkyl

group.

Table 1: Comparative NMR & IR Fingerprints

Feature
Chloromethyl

Chloroformate

(Precursor)

Chloromethyl Methyl

Carbonate (CMC)

Chloromethyl

Isopropyl Carbonate

(CMIC)

CAS Number 22128-62-7 40510-81-4 35180-01-9

Molecular Formula C₂H₂Cl₂O₂ C₃H₅ClO₃ C₅H₉ClO₃

¹H NMR (-OCH₂Cl) 5.78 - 5.82 ppm (s) 5.72 - 5.75 ppm (s) 5.68 - 5.71 ppm (s)

¹H NMR (R-Group) N/A 3.85 ppm (s, -OCH₃)
4.93 ppm (sep, -

CH(CH₃)₂)

¹³C NMR (C=O) 150.5 ppm 154.8 ppm 154.2 ppm

¹³C NMR (-OCH₂Cl) 73.5 ppm 72.8 ppm 70.5 ppm

IR (C=O[1] Stretch)
1785 cm⁻¹ (Broad,

Split)
1765 cm⁻¹ (Sharp) 1758 cm⁻¹ (Sharp)

Reactivity High (Acylating agent)
Moderate (Alkylating

agent)

Moderate (Alkylating

agent)

Expert Insight: The "Inductive Shift" Rule
Proton NMR: As the R-group becomes more electron-donating (Chloro < Methyl < Isopropyl),

the electron density around the methylene protons increases, causing a slight upfield shift

(shielding).
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Carbonyl IR: The chloroformate carbonyl is significantly stiffer (higher wavenumber, >1780

cm⁻¹) due to the strong inductive withdrawal of the chlorine attached directly to the carbonyl.

In carbonates, oxygen resonance lowers the bond order, shifting

to ~1760 cm⁻¹.

Self-Validating Experimental Protocols
To ensure data integrity (Trustworthiness), follow these "self-validating" workflows. These

protocols are designed to detect common failure modes like moisture contamination.

Protocol A: Purity Assessment via ¹H NMR (qNMR)
Objective: Quantify the purity of CMIC reagent before prodrug synthesis.

Sample Prep: Dissolve 15 mg of CMIC in 0.6 mL CDCl₃ (dried over molecular sieves).

Critical Step: Add 5 mg of Dimethyl Sulfone (DMSO₂) as an internal standard (Singlet at

3.0 ppm, non-interfering).

Acquisition:

Pulse Angle: 30°

Relaxation Delay (d1): 30 seconds (Essential for accurate integration of quaternary

carbons/isolated protons).

Scans: 16.

Validation Logic:

Check for Hydrolysis: Look for a singlet at ~5.3 ppm (Methylene chloride, CH₂Cl₂, a

byproduct of decomposition) or ~9.7 ppm (Formaldehyde).

Integration Check: The ratio of the Isopropyl methine (4.93 ppm, 1H) to the Chloromethyl

methylene (5.70 ppm, 2H) must be exactly 1:2. Deviation >5% indicates side-reactions or

impurity overlap.
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Protocol B: Reaction Monitoring (IR Dip Probe)
Objective: Monitor the formation of the Prodrug (Alkylation of Carboxylic Acid).

Setup: In situ ReactIR probe inserted into the reaction vessel (Acetonitrile solvent).

Tracking:

Reactant Disappearance: Track the acid carbonyl of the drug (typically 1700-1730 cm⁻¹)

or the Carbonate C=O of the reagent (1758 cm⁻¹).

Product Formation: Watch for the emergence of the Acyloxyalkyl ester doublet. The new

ester bond typically appears at 1740-1750 cm⁻¹, often overlapping, but the fingerprint

region (1000-1200 cm⁻¹) will show distinct C-O-C stretching evolution.

Mechanisms & Pathways (Visualization)
Understanding the lifecycle of these reagents is crucial for troubleshooting. The diagrams

below illustrate the synthesis of the reagent and its subsequent use and decomposition.

Diagram 1: Synthesis and Reactivity Flow
This workflow shows how the unstable "parent" concepts translate into the stable reagents

used in the lab.
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+ ROH
(-HCl)

Alcohol (ROH)
(e.g., Isopropanol)

Chloromethyl Alkyl Carbonate
(CMIC/CMC)

Stabilization Acyloxyalkyl Ester
(Prodrug)

+ Drug-COOH
(Base, NaI cat.)

Drug-COOH
(API)

Click to download full resolution via product page

Caption: Synthesis pathway from the reactive chloroformate precursor to the stable carbonate

reagent, and finally to the prodrug.
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Diagram 2: Decomposition & Hydrolysis Indicators
Use this logic to interpret "ghost peaks" in your spectra.

Chloromethyl Carbonate
(Reagent)

Chloromethyl Hydrogen Carbonate
(Transient)

Hydrolysis

H₂O
(Moisture)

Formaldehyde
(1H NMR: ~9.7 ppm)

Rapid Decay

CO₂

(Gas)
Alcohol (ROH)

(NMR: Variable) HCl/Cl-

Click to download full resolution via product page

Caption: Decomposition cascade. The transient "hydrogen carbonate" species rapidly

fragments into spectroscopically distinct byproducts.

Technical Analysis: Stability and Handling
The "Hydrogen Carbonate" Instability
The term "Chloromethyl Hydrogen Carbonate" refers to the species HO-C(=O)-O-CH2-Cl.

Observation: You will rarely observe this in a bottle.

Reason: The free carbamic/carbonic acid motif is inherently unstable when attached to a

good leaving group or electron-withdrawing chain. It undergoes rapid decarboxylation.

Implication: If your Mass Spec shows a peak at M-44 (loss of CO2) relative to a theoretical

acid mass, it confirms the transient existence, but for all practical synthesis, you are handling

the esters (CMC/CMIC).
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Solvent Compatibility
Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate.

Avoid: Alcohols (transesterification risk), Water (hydrolysis), DMSO (can cause oxidation of

the chloromethyl group at high temps/long storage).

Storage: Store at 2-8°C under Argon. These compounds are lachrymators; handle in a fume

hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b11924502/docs#spectroscopic-
characterization-and-comparative-analysis-of-chloromethyl-carbonate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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